1,5-Di(furan-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione, also known by its CAS number 90605-44-0, is a complex organic compound characterized by its unique structure that incorporates multiple functional groups. Its molecular formula is CHO, and it has a molecular weight of approximately 328.402 g/mol. The compound features two furan rings, a branched alkene side chain, and a diketone moiety, which contribute to its potential reactivity and biological activity. The density of this compound is reported to be 1.074 g/cm³, with a boiling point of 452.4 °C and a flash point of 220.8 °C .
The chemical behavior of 1,5-di(furan-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione can be attributed to the presence of the diketone functional group, which can undergo various reactions such as:
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research into the biological activity of compounds containing furan rings indicates potential health benefits. Furans are known for their anti-inflammatory and antioxidant properties. Compounds similar to 1,5-di(furan-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione have been studied for their effects on various diseases, including cardiovascular conditions and cancer . Specific studies may reveal its efficacy in inhibiting tumor growth or modulating metabolic pathways.
The synthesis of 1,5-di(furan-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione can be achieved through several methods:
These methods highlight the compound's synthetic accessibility and potential for modification.
The unique structure of 1,5-di(furan-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione suggests potential applications in various fields:
Interaction studies involving 1,5-di(furan-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione could focus on:
Such studies are essential for understanding its pharmacokinetics and pharmacodynamics.
Several compounds share structural similarities with 1,5-di(furan-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione:
The uniqueness of 1,5-di(furan-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione lies in its combination of two furan rings with a branched alkene side chain and diketone functionality, which may confer distinct chemical reactivity and biological properties compared to these similar compounds.
This detailed exploration underscores the potential significance of 1,5-di(furan-3-yl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione in both research and practical applications across various scientific fields.